molecular formula C7H8 B051785 1,6-Heptadiyne CAS No. 2396-63-6

1,6-Heptadiyne

Cat. No. B051785
CAS RN: 2396-63-6
M. Wt: 92.14 g/mol
InChI Key: RSPZSDWVQWRAEF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,6-Heptadiyne and its derivatives has been explored through several methodologies, highlighting the versatility of this compound. For example, Scriban et al. (2009) demonstrated the synthesis of linear oligoenes of 1,6-heptadiynes through Wittig-like reactions, which allowed for the creation of oligoenes with up to 23 conjugated double bonds (Scriban et al., 2009). Additionally, Muraoka et al. (2002) described a rhodium-catalyzed silylative cyclization of 1,6-heptadiyne derivatives, offering a versatile route for synthesizing 1,2-dialkylidenecyclopentane skeletons (Muraoka et al., 2002).

Molecular Structure Analysis

The molecular structure of 1,6-heptadiyne and its polymers has been characterized, revealing insights into its conformation and stability. Gibson et al. (1983) discussed the polymerization of 1,6-heptadiyne leading to insoluble, free-standing films with potential for high electrical conductivity, emphasizing the structural uniqueness of poly(1,6-heptadiyne) (Gibson et al., 1983).

Chemical Reactions and Properties

Chemical reactions involving 1,6-heptadiyne are pivotal in synthesizing various compounds and elucidating its chemical properties. The studies by Fox et al. (1994) on the living cyclopolymerization of 1,6-heptadiyne derivatives highlighted the mechanism and outcomes of these reactions, providing valuable data on the polymer structures and properties obtained from these processes (Fox et al., 1994).

Physical Properties Analysis

The physical properties of 1,6-heptadiyne and its derivatives have been extensively studied, revealing aspects like conductivity, thermal stability, and solubility. For instance, the work by Ahmad and Feast (1985) on a fluorinated analogue of poly(1,6-heptadiyne) showed enhanced intrinsic conductivity and oxidative stability, indicating the potential for developing advanced materials with desirable physical properties (Ahmad & Feast, 1985).

Chemical Properties Analysis

Investigations into the chemical properties of 1,6-heptadiyne have facilitated a deeper understanding of its reactivity and potential applications in synthetic chemistry. The study by Kumar et al. (2009) on the cyclopolymerization of 1,6-heptadiynes illustrated the factors influencing regioselectivity and the role of heteroatoms in these processes, shedding light on the complex chemical behavior of 1,6-heptadiyne derivatives (Kumar et al., 2009).

Scientific Research Applications

  • Electronic Properties and Applications in Electronics :

    • Poly(1,6-heptadiynes) show conductivity in the range of 534–577 nm, corresponding to 2.2 eV mean photon energy absorption. This property is utilized in the fabrication of fibrous non-woven mats for electronic applications (Magisetty et al., 2019).
    • Poly(1,6-heptadiyne) can be doped to achieve high electrical conductivity up to 1 S/cm. This makes it a candidate for use in conductive polymers (Gibson et al., 1983).
  • Functional Materials via Metathesis Polymerization :

    • Poly(1,6-heptadiyne)-based polyacetylenes, designed and prepared as a new class of π-conjugated polymers, exhibit excellent oxidative stability and peculiar functionalities such as photoconductivity and photorefractive properties (Gal et al., 2004).
  • Regioselectivity in Catalyzed Cyclopolymerization :

    • The high α-addition selectivity of 1,6-heptadiynes in modified Grubbs–Hoveyda initiators has been elucidated, contributing to the understanding of cyclopolymerization mechanisms (Naumov & Buchmeiser, 2012).
  • Polymer Formation Monitoring :

    • The polymerization of 1,6-heptadiyne has been studied using ultraviolet–visible spectroscopy, highlighting the electroactivity of the resulting polymer (Sivakumar et al., 1999).
  • Energy-Storage Applications :

    • A study on NiFe2O4/Poly(1,6-heptadiyne) nanocomposite energy-storage device showcases its potential in electrical and electronic applications, highlighting improved thermal stability and energy densities (Magisetty et al., 2018).
  • Polymer Synthesis and Stability :

    • Research on the oxidative stability of poly(1,6-heptadiyne) and its derivatives has provided insights into their degradation kinetics and potential for practical applications (Pochan et al., 1981; Pochan et al., 1982).
  • Liquid Crystal Polymers and Hydrophobic Applications :

    • Poly(1,6-heptadiyne) derivatives with liquid crystalline mesogens have been prepared for potential use in hydrophobic applications and in electronic devices (Jin et al., 1995; Kumar et al., 2019).

Safety And Hazards

1,6-Heptadiyne is classified as a highly flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces. The container should be kept tightly closed, and measures should be taken against static discharge .

Future Directions

1,6-Heptadiyne has been used in the preparation of free-standing polymer films of poly(1,6-heptadiyne) . These films have demonstrated hydrophobicity and hierarchical surface morphology, suggesting potential applications in various fields .

properties

IUPAC Name

hepta-1,6-diyne
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InChI

InChI=1S/C7H8/c1-3-5-7-6-4-2/h1-2H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSPZSDWVQWRAEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H8
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Related CAS

30523-92-3
Record name Poly(1,6-heptadiyne)
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DSSTOX Substance ID

DTXSID2062373
Record name 1,6-Heptadiyne
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Molecular Weight

92.14 g/mol
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Physical Description

Colorless liquid; [Sigma-Aldrich MSDS]
Record name 1,6-Heptadiyne
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Vapor Pressure

25.3 [mmHg]
Record name 1,6-Heptadiyne
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Product Name

1,6-Heptadiyne

CAS RN

2396-63-6
Record name 1,6-Heptadiyne
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Synthesis routes and methods

Procedure details

100 mg of product 1 are dissolved in 1.1 ml of distilled water; a solution of 140 μl of 1,6-Heptadiyne in 9.86 ml of DMSO are prepared separately, whereas 23.2 mg of doxorubicin hydrochloride are dissolved in 0.5 ml of distilled water. The solution of hyaluronic acid is mixed with that of doxorubicin and with 0.2 ml of that of 1,6-Heptadiyne; 0.1 ml of an aqueous solution obtained with 50 mg of CuSO4.5H2O in 1 ml of H2O and 0.1 ml of an aqueous solution of 20 mg of ascorbic acid are then added. The mixture is stirred vortically for a few minutes. The rapidly formed gel (see FIG. 28) incorporates the doxorubicin hydrochloride inside.
Quantity
23.2 mg
Type
reactant
Reaction Step One
Name
Quantity
9.86 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
reactant
Reaction Step Three
[Compound]
Name
product 1
Quantity
100 mg
Type
reactant
Reaction Step Four
Name
Quantity
1.1 mL
Type
reactant
Reaction Step Four
[Compound]
Name
hyaluronic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,550
Citations
SK Choi, YS Gal, SH Jin, HK Kim - Chemical Reviews, 2000 - ACS Publications
I. Introduction π-Conjugated polymers such as polyacetylene, 1-3 polyacetylene derivatives, 4-10 poly (aromatic vinylenes), 11-16 polyaromatics, 17-24 polyazines, 25-30 and …
Number of citations: 464 pubs.acs.org
YS Gal, SH Jin, SK Choi - Journal of Molecular Catalysis A: Chemical, 2004 - Elsevier
Poly(1,6-heptadiyne)-based polyacetylenes as a new class of π-conjugated polymer were designed and prepared. In general, the Mo-based catalysts were found to be very effective for …
Number of citations: 83 www.sciencedirect.com
HH Fox, MO Wolf, R O'Dell, BL Lin… - Journal of the …, 1994 - ACS Publications
Living Cyclopolymerization of 1,6-Heptadiyne Derivatives Using Well-Defined Alkylidene Complexes: Polymerization Mechanism, Poly Page 1 J. Am. Chem. Soc. 1994, 116, 2827-2843 …
Number of citations: 290 pubs.acs.org
A Tavakoli, GB Dudley - The Journal of Organic Chemistry, 2022 - ACS Publications
Two divergent and complementary methodologies for preparing neopentylene-tethered (NPT) 1,6-diynes are described. These NPT 1,6-diynes are valuable π-systems for reaction …
Number of citations: 2 pubs.acs.org
HW Gibson, FC Bailey, AJ Epstein… - Journal of the …, 1983 - ACS Publications
Polymerization of 1, 6-heptadiyne on the surfaces of concentrated solutions of homogeneous Ziegler-Natta catalysts leads to insoluble, free-standing films with metallic luster.“Doping” …
Number of citations: 121 pubs.acs.org
Y Yamamoto - ChemCatChem, 2021 - Wiley Online Library
The reaction of a tungsten carbyne complex, MeC≡WBr(CO) 4 , with 1,6‐heptadiyne was investigated using density functional theory (DFT) calculations. It was suggested that the …
T Muraoka, I Matsuda, K Itoh - Organometallics, 2002 - ACS Publications
The reaction of 1,6-heptadiyne derivatives with a hydrosilane in the presence of a catalytic amount of RhCl(PPh 3 ) 3 (3a) affords 1,2-dialkylidenecyclopentane derivatives (4) in …
Number of citations: 36 pubs.acs.org
P Kumar, PM Gore, RP Magisetty… - Journal of Polymer …, 2020 - Springer
We report an electrospun & thermally stable micro-fibers of poly(1,6-heptadiyne) (PHD), modified with ABS. Developed micro-fibers demonstrated hydrophobicity (WCA~145 o ± 2 o ), …
Number of citations: 19 link.springer.com
M Guo, R Sun, H Han, J Wu, M Xie, X Liao - Macromolecules, 2015 - ACS Publications
Metathesis cyclopolymerization of 1,6-heptadiyne derivatives is readily utilized to synthesize triphenylamine-functionalized polyacetylenes (TPA-PAs) by a third-generation Grubbs …
Number of citations: 26 pubs.acs.org
SH Kim, YH Kim, HN Cho, SK Kwon, HK Kim… - …, 1996 - ACS Publications
We report here the effect of size and type of substituents upon the fine and conformational structure and unusual optical absorption behavior for the substituted poly(1,6-heptadiynes). 4-(…
Number of citations: 55 pubs.acs.org

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